

# Troubleshooting inconsistent clinical scores in MOG (35-55) EAE models

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## Compound of Interest

Compound Name: MOG (35-55), human

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## Technical Support Center: MOG (35-55) EAE Models

Welcome to the technical support center for Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) models. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent clinical scores and other common issues encountered during their experiments.

## Troubleshooting Guide

This guide addresses specific issues that can lead to variability in EAE clinical scores.

**Question:** Why am I observing high variability in clinical scores between animals in the same experimental group?

**Answer:** High inter-animal variability is a known challenge in the MOG (35-55) EAE model and can stem from several factors:

- Reagent Quality and Preparation:
  - MOG (35-55) Peptide: The purity and source of the peptide can significantly impact disease induction. Different salt forms (e.g., TFA vs. acetate) may also influence the immune response.[\[1\]](#)

- Complete Freund's Adjuvant (CFA): The concentration and batch of Mycobacterium tuberculosis within the CFA are critical for a robust immune response.[2]
- Pertussis Toxin (PTx): PTx batches can vary in potency, which directly affects the severity and incidence of EAE.[1][3] It is crucial to titrate each new lot of PTx or obtain potency information from the supplier.
- Emulsion Quality: An improper or unstable emulsion of MOG/CFA will lead to inconsistent antigen delivery and a variable immune response. The emulsion should be thick and stable, not separating upon standing.
- Animal-Related Factors:
  - Genetics: Although inbred mouse strains like C57BL/6 are used, minor genetic drift between substrains or suppliers can contribute to variability.
  - Microbiome: The gut microbiome composition can influence the immune system and EAE susceptibility.[4] Diet and housing conditions can alter the microbiome.[4]
  - Age and Sex: While some studies report no sex differences in disease severity, others may observe variations.[2] Age is also a critical factor, with mice between 9 to 13 weeks old often recommended.[5]
  - Stress: Stressed animals may have an altered immune response, potentially reducing EAE severity.[5]
- Procedural Inconsistencies:
  - Immunization Technique: The injection volume, location (subcutaneous injections near lymph nodes are common), and technique must be consistent across all animals.[2]
  - Clinical Scoring: Subjectivity in clinical scoring is a major source of variability. It is essential to have well-defined scoring criteria and for scorers to be blinded to the experimental groups.[6] Consistent handling and observation times are also important.

Question: What could be the reason for a lower-than-expected disease incidence or severity?

Answer: Low disease incidence or mild clinical scores can be disappointing and are often traced back to issues with the induction protocol.

- Suboptimal Reagent Dosages:
  - MOG (35-55) Peptide: Insufficient peptide dosage can lead to a weaker immune response. Doses typically range from 100 µg to 300 µg per mouse.[\[2\]](#)
  - Pertussis Toxin (PTx): As mentioned, PTx potency is critical. A lower-than-required dose will result in delayed onset and reduced severity.[\[2\]](#)[\[3\]](#)
- Immunization Strategy:
  - Number of Immunizations: Some protocols utilize a single MOG/CFA injection, while others employ a second injection around day 7. A single injection may lead to reduced disease severity and a higher chance of spontaneous recovery.[\[2\]](#)
- Animal Health Status:
  - Underlying health issues or infections can compromise the immune response to the EAE induction. Ensure animals are healthy and properly acclimated before the experiment.

Question: My EAE model is showing a different disease course than expected (e.g., acute monophasic instead of chronic). Why?

Answer: The disease course in the MOG (35-55) EAE model in C57BL/6 mice is typically chronic-progressive, but variations can occur.

- Antigen Choice: While you are using MOG (35-55), it's important to confirm this is the case. Other antigens, like PLP 139-151 in SJL mice, produce a relapsing-remitting course.
- Mouse Strain: The genetic background of the mouse is a primary determinant of the disease course. C57BL/6 mice immunized with MOG (35-55) typically exhibit a chronic, non-relapsing paralysis.[\[7\]](#)[\[8\]](#)
- Reagent Dosages: Variations in MOG (35-55) and PTx dosages have been reported to modify the disease course.[\[2\]](#)

## Frequently Asked Questions (FAQs)

Q1: What is a standard clinical scoring system for MOG (35-55) EAE in mice?

A1: A widely used 5-point scoring system is as follows. Intermediate scores (e.g., 0.5, 1.5, 2.5, 3.5) are often used to provide more granular data.[\[6\]](#)

Score	Clinical Signs
0	No clinical signs. <a href="#">[9]</a> <a href="#">[10]</a>
0.5	Partial loss of tail tone. <a href="#">[9]</a>
1	Complete tail limpness/paralysis. <a href="#">[9]</a> <a href="#">[10]</a>
2	Limp tail and waddling gait (ataxia). <a href="#">[10]</a>
2.5	Ataxia with partial limb paralysis. <a href="#">[10]</a>
3	Partial hindlimb paralysis. <a href="#">[9]</a>
3.5	Total paralysis of one limb with partial paralysis of the second limb. <a href="#">[10]</a>
4	Complete paralysis of both hind limbs. <a href="#">[9]</a> <a href="#">[10]</a>
5	Moribund state or death. <a href="#">[9]</a> <a href="#">[10]</a>

Q2: How can I minimize subjectivity in clinical scoring?

A2: To enhance the reliability of clinical scoring:

- **Blinding:** The person scoring the animals should be unaware of the treatment groups.[\[6\]](#)
- **Standardized Protocol:** Use a clear, defined scoring rubric. Have multiple trained individuals score the animals independently and compare results for consistency.
- **Consistent Observation:** Score the animals at the same time each day.
- **Record Keeping:** Take detailed notes and, if possible, video recordings to review ambiguous scores.

Q3: What are the key parameters to consider when optimizing the MOG (35-55) EAE protocol?

A3: The following table summarizes key parameters and their typical ranges or considerations.

Parameter	Typical Range/Consideration	Impact on EAE
Mouse Strain	C57BL/6J	Susceptible to chronic EAE with MOG (35-55).[7]
Age	9-13 weeks	Age can influence immune response and disease susceptibility.[5]
MOG (35-55) Dose	100-300 $\mu$ g/mouse	Higher doses do not always correlate with more severe disease and can sometimes induce tolerance.[1]
CFA (M. tuberculosis)	1-5 mg/mL	Essential adjuvant for T-cell activation.
Pertussis Toxin (PTx) Dose	100-500 ng/mouse	Dose-dependent effect on disease severity and incidence; batch potency varies.[2][3]
Number of Immunizations	1 or 2	A second MOG/CFA injection on day 7 can lead to a more robust and sustained disease course.[2]

## Experimental Protocols

### Detailed Methodology for EAE Induction in C57BL/6 Mice

This protocol is a synthesis of commonly used methods.[2][5][7]

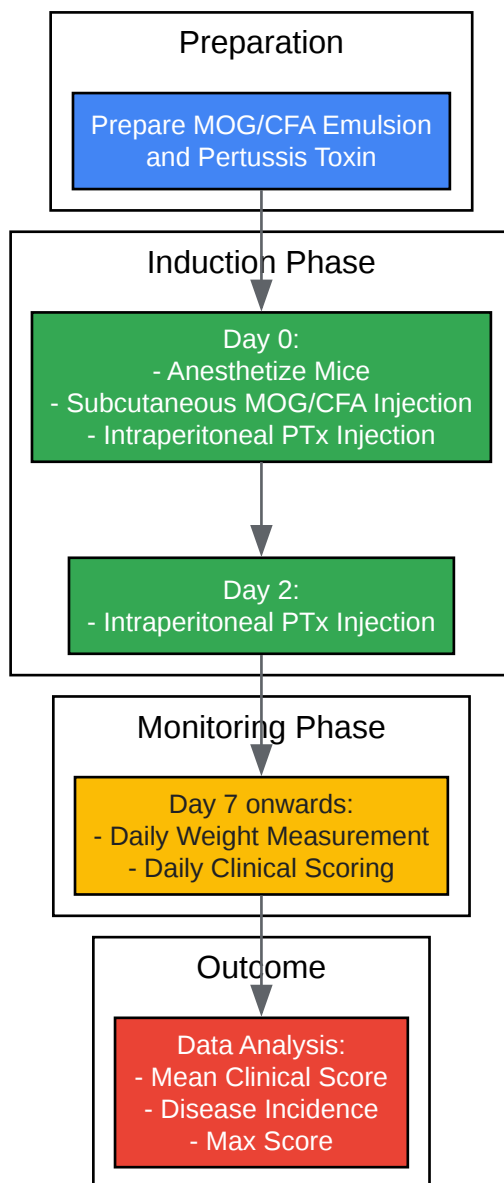
- Animal Preparation:

- Use female C57BL/6 mice, 9-13 weeks of age.
- Allow mice to acclimate for at least one week before the experiment.
- Reagent Preparation:
  - MOG (35-55)/CFA Emulsion:
    - Dissolve MOG (35-55) peptide in sterile PBS or saline to a final concentration of 1-3 mg/mL.
    - Prepare an equal volume of CFA containing *Mycobacterium tuberculosis* (e.g., 4 mg/mL).
    - Create a stable water-in-oil emulsion by mixing the MOG solution and CFA. This can be done by using two Luer-lock syringes connected by a stopcock or an emulsifying needle, and passing the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
  - Pertussis Toxin (PTx):
    - Reconstitute lyophilized PTx in sterile, pyrogen-free water or PBS to the desired stock concentration.
    - Dilute the stock solution in sterile PBS to the final injection concentration (e.g., 200 ng in 100  $\mu$ L).
- Immunization Procedure:
  - Day 0:
    - Anesthetize the mice.
    - Administer a total of 200  $\mu$ L of the MOG/CFA emulsion subcutaneously, divided into two 100  $\mu$ L injections on the flanks.
    - Administer the first dose of PTx (e.g., 200 ng) intraperitoneally (i.p.).

- Day 2:
  - Administer the second dose of PTx (e.g., 200 ng) i.p.
- Post-Immunization Monitoring:
  - Begin daily monitoring of body weight and clinical scores around day 7 post-immunization.
  - Provide easy access to food and water for animals with motor deficits.

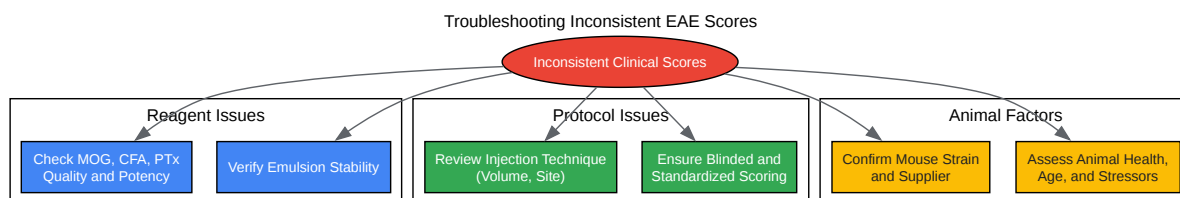
## Visualizations

## EAE Induction and Scoring Workflow

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Caption: Workflow for MOG (35-55) EAE induction and monitoring.





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Caption: Key areas to investigate for inconsistent EAE scores.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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